CYP3A4-Specific Sulfoxidation
The formation of Prothipendyl Sulphoxide is predominantly catalyzed by the CYP3A4 isoenzyme, whereas N-demethyl-prothipendyl is formed by CYP2C19 and CYP1A2 [1]. This isoform specificity provides a clear metabolic differentiation point for studies of drug-drug interactions and genetic polymorphisms affecting CYP3A4 activity.
| Evidence Dimension | CYP isoform responsible for metabolite formation |
|---|---|
| Target Compound Data | Prothipendyl Sulphoxide formation catalyzed by CYP3A4 |
| Comparator Or Baseline | N-demethyl-prothipendyl formation catalyzed by CYP2C19 and CYP1A2 |
| Quantified Difference | Pathway assignment: CYP3A4 vs. CYP2C19/CYP1A2 |
| Conditions | Human liver microsomes; LC-QTOF-MS and LC-QQQ-MS analysis |
Why This Matters
Enables targeted investigation of CYP3A4-mediated drug-drug interactions and pharmacogenetic variability in prothipendyl metabolism.
- [1] Krämer, M., Broecker, S., Madea, B., & Hess, C. (2017). Confirmation of metabolites of the neuroleptic drug prothipendyl using human liver microsomes, specific CYP enzymes and authentic forensic samples—Benefit for routine drug testing. Drug Testing and Analysis, 9(12), 1801–1809. View Source
